molecular formula C20H22ClNO12 B12284714 a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate

a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate

Cat. No.: B12284714
M. Wt: 503.8 g/mol
InChI Key: QRNIUQCWYQOPLO-UHFFFAOYSA-N
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Description

a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate: is a chemical compound that belongs to the family of glucopyranosides. It is characterized by the presence of a glucopyranoside moiety attached to a 2-chloro-4-nitrophenyl group, with acetyl groups at the 2, 3, 4, and 6 positions of the glucose ring. This compound is often used in biochemical research as a substrate for enzyme assays, particularly for glycosidases and glycosyltransferases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate typically involves the acetylation of a-D-glucopyranoside followed by the introduction of the 2-chloro-4-nitrophenyl group. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate involves its interaction with specific enzymes, particularly glycosidases and glycosyltransferases. The compound acts as a substrate for these enzymes, undergoing hydrolysis or glycosylation reactions. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes catalysis. The pathways involved include the cleavage of glycosidic bonds and the transfer of glycosyl groups .

Comparison with Similar Compounds

Uniqueness: a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate is unique due to the presence of both the 2-chloro-4-nitrophenyl group and the acetyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable tool in biochemical research and industrial applications .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNIUQCWYQOPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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